TY-52156

Übersicht

Beschreibung

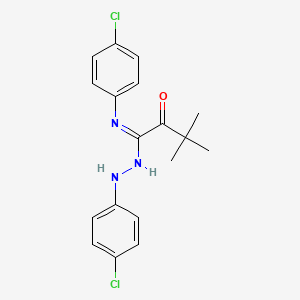

TY 52156: ist ein potenter und selektiver Antagonist des Sphingosin-1-Phosphat-Rezeptors 3 (S1P3). Es ist bekannt für seine Fähigkeit, die Sphingosin-1-Phosphat-stimulierte Kalziumantwort in menschlichen Zellen, die den Sphingosin-1-Phosphat-Rezeptor 3 exprimieren, zu hemmen . Die Verbindung hat die Summenformel C₁₈H₁₉Cl₂N₃O und ein Molekulargewicht von 364,27 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von TY 52156 beinhaltet die Reaktion von 1-(4-Chlorphenylamino)-1-(4-Chlorphenylhydrazono)-3,3-dimethyl-2-butanon mit geeigneten Reagenzien unter kontrollierten Bedingungen . Der detaillierte Syntheseweg und die spezifischen Reaktionsbedingungen sind urheberrechtlich geschützt und werden in der Regel nicht in der öffentlichen Literatur veröffentlicht.

Industrielle Produktionsverfahren: : Die industrielle Produktion von TY 52156 folgt Standardprotokollen für die Synthese von Hydrazonamid-Derivaten. Der Prozess umfasst großtechnische chemische Reaktionen unter strenger Qualitätskontrolle, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen: : TY 52156 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Hydrazonamid-Einheit . Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Derivate von TY 52156 liefern .

Analyse Chemischer Reaktionen

Types of Reactions: : TY 52156 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the hydrazonamide moiety . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of TY 52156 .

Wissenschaftliche Forschungsanwendungen

Inflammatory Diseases

Research indicates that TY-52156 can attenuate inflammation-related responses:

- Acute Lung Injury : In studies involving ventilator-induced lung injury (VILI), treatment with this compound significantly reduced bronchoalveolar lavage cell counts and protein concentrations, highlighting its potential in treating acute lung conditions .

- Cytokine Secretion : The inhibition of S1P3 by this compound has been linked to reduced interleukin-8 secretion in human airway epithelial cells, suggesting its role in modulating inflammatory cytokine responses .

Cancer Research

The compound has also been investigated for its antitumor effects:

- Tumor Growth Inhibition : In xenograft models involving TSC2-deficient cells, this compound demonstrated significant antitumor activity by inducing autophagic cell death independent of mTORC1 signaling . This positions this compound as a promising candidate for cancer therapies targeting sphingosine metabolism.

Case Studies

Wirkmechanismus

TY 52156 exerts its effects by selectively binding to and antagonizing the sphingosine 1-phosphate receptor 3 . This inhibition prevents the receptor from mediating the sphingosine 1-phosphate-stimulated calcium response, thereby modulating various downstream signaling pathways. The molecular targets include the sphingosine 1-phosphate receptor 3, and the pathways involved are related to calcium signaling and cellular responses to sphingosine 1-phosphate .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

FTY720: Ein weiterer Sphingosin-1-Phosphat-Rezeptor-Modulator, der jedoch als Agonist und nicht als Antagonist wirkt.

CYM50358: Ein selektiver Antagonist für den Sphingosin-1-Phosphat-Rezeptor 4.

N,N-Dimethylsphingosin: Ein Inhibitor der Sphingosin-Kinase, der indirekt die Sphingosin-1-Phosphat-Spiegel beeinflusst.

Einzigartigkeit: : TY 52156 ist einzigartig in seiner hohen Selektivität und Potenz als Antagonist für den Sphingosin-1-Phosphat-Rezeptor 3. Es zeigt eine minimale Aktivität auf andere Sphingosin-1-Phosphat-Rezeptoren, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle des Sphingosin-1-Phosphat-Rezeptors 3 in verschiedenen biologischen Prozessen macht .

Biologische Aktivität

TY-52156 is a selective antagonist of the Sphingosine-1-phosphate receptor 3 (S1P3), known for its role in various biological processes, including inflammation, cancer progression, and vascular regulation. This article explores the compound's biological activity, mechanisms of action, and its potential therapeutic implications based on diverse research findings.

Overview of this compound

- Chemical Structure : N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic 2-(4-chlorophenyl) hydrazide

- CAS Number : 934369-14-9

- Purity : ≥98%

- Ki Value : 110 nM (indicates binding affinity to S1P3) .

This compound functions primarily as an S1P3 receptor antagonist. Its mechanism involves:

- Inhibition of Calcium Release : It inhibits S1P-induced calcium release in human umbilical vein endothelial cells (HUVECs) .

- Impact on Leukocyte Rolling : In vivo studies have shown that administration of this compound significantly reduces leukocyte rolling in C57Bl6 mice, indicating its potential role in modulating immune responses .

1. Cardiovascular Implications

This compound has been shown to suppress bradycardia induced by FTY-720 (a known S1P receptor modulator) in vivo, demonstrating its effects on heart rate regulation .

2. Cancer Research

The compound has been implicated in inhibiting the expansion of breast cancer stem cells in vitro, suggesting a potential application in cancer therapy . Additionally, it has been shown to suppress the viability of TSC2-deficient cells in xenograft models, indicating its antitumor effects .

3. Endothelial Barrier Function

Recent studies indicate that this compound can restore endothelial barrier integrity compromised by mechanical stress or inflammatory stimuli. It effectively attenuates increases in bronchoalveolar lavage cell counts and protein concentration associated with ventilator-induced lung injury (VILI) .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

N-(4-chloroanilino)-N'-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2N3O/c1-18(2,3)16(24)17(21-14-8-4-12(19)5-9-14)23-22-15-10-6-13(20)7-11-15/h4-11,22H,1-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONRRGIRSGNWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=NC1=CC=C(C=C1)Cl)NNC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701132813 | |

| Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934369-14-9 | |

| Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934369-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.